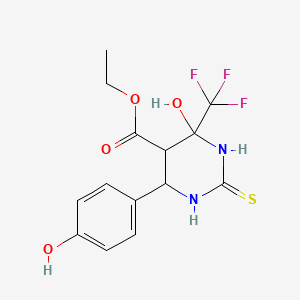

Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Description

This compound belongs to the hexahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and substituents that confer unique physicochemical and biological properties. Key structural features include:

- Trifluoromethyl group: Introduces steric bulk and electronegativity, improving metabolic stability and bioavailability .

- Thioxo (C=S) group: Modifies electronic properties and enhances reactivity with biological targets .

- Ethyl carboxylate ester: Influences solubility and serves as a synthetic handle for further derivatization .

The compound is synthesized via a multi-component Biginelli-like condensation, involving 4-hydroxybenzaldehyde, ethyl trifluoroacetoacetate, and thiourea, followed by purification via recrystallization . Its crystal structure reveals a half-chair conformation stabilized by intramolecular O–H⋯O hydrogen bonds and intermolecular N–H⋯S interactions .

Properties

IUPAC Name |

ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4S/c1-2-23-11(21)9-10(7-3-5-8(20)6-4-7)18-12(24)19-13(9,22)14(15,16)17/h3-6,9-10,20,22H,2H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKYBLIFFGZZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydropyrimidine ring, which includes several functional groups such as hydroxyl, trifluoromethyl, and thioxo groups. The molecular formula is with a molecular weight of approximately 364.34 g/mol .

Research indicates that derivatives of hexahydropyrimidines, including this compound, may exhibit a variety of biological activities. The mechanisms through which these compounds exert their effects include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, helping to neutralize free radicals.

- Antimicrobial Effects : Some studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .

Pharmacological Effects

The pharmacological profile of this compound has been explored in various studies:

- Antitumor Activity : Preliminary findings indicate that this compound may inhibit tumor growth in certain cancer cell lines. It appears to interfere with cell proliferation and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, showing promise as a therapeutic agent for inflammatory diseases .

- Neuroprotective Effects : Research has highlighted potential neuroprotective effects, suggesting that it may help mitigate neuronal damage in conditions such as neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value indicating effective inhibition at low concentrations. |

| Study B (2019) | Reported anti-inflammatory effects in a murine model of arthritis, with reduced swelling and pain scores compared to control groups. |

| Study C (2020) | Investigated neuroprotective properties in vitro; results indicated reduced oxidative stress markers in neuronal cultures treated with the compound. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Trifluoromethyl vs. Methyl Groups

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Replacing trifluoromethyl with methyl reduces electronegativity, lowering metabolic resistance.

- The tetrahydropyrimidine ring (vs. hexahydropyrimidine) adopts a flattened boat conformation, altering stacking interactions in crystal lattices .

- Demonstrated calcium channel blocking activity in pharmacological screens .

- Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (): Substitution of 4-hydroxyphenyl with thiophen-3-yl enhances π-π stacking and electronic delocalization. Exhibits nonlinear optical (NLO) properties due to asymmetric charge distribution, making it suitable for material science applications .

Fluorophenyl vs. Cyanophenyl Substituents

- Shows antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The cyano group introduces strong dipole moments, improving crystallinity and thermal stability (decomposition temp. >250°C) . Forms a 3D hydrogen-bonded network via N–H⋯O and N–H⋯S interactions, influencing solubility .

Crystallographic and Conformational Analysis

- Target Compound : Hexahydropyrimidine ring in a half-chair conformation with a dihedral angle of 56.76° between the phenyl and ester planes .

- Ethyl 4-(4-cyanophenyl) derivative: Flattened boat conformation with intermolecular N–H⋯O chains along the c-axis .

- Ethyl 4-(2-fluorophenyl) derivative : Chair conformation stabilized by C–H⋯F interactions, enhancing lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.